molecular formula C11H17N3O B2749358 3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200035-59-0

3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2749358
CAS RN: 2200035-59-0
M. Wt: 207.277
InChI Key: OTZSPENIHLCJGC-UHFFFAOYSA-N
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Description

3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as CPDT or CPDTI and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Physicochemical Properties

One study discusses the synthesis and in vitro antioxidant activities of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds were synthesized through reactions with 4-(4-methylbenzoxy)benzaldehyde and analyzed for antioxidant activities, including reducing power, free radical scavenging, and metal chelating activities. The physicochemical properties, such as lipophilicity and kinetic parameters of thermal degradation, were also investigated (Yüksek et al., 2015).

Catalytic Applications

Another study reported the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a green and recyclable catalytic system. This method demonstrated synthetic advantages such as high atom economy and low environmental impact, suggesting potential industrial and biological importance (Singh et al., 2013).

Structural Analyses and Applications

Research on the click synthesis and brine shrimp cytotoxicity assay of 1,4,5-trisubstituted 1,2,3-triazoles provided insight into their crystal structures and potential biological activities. Density functional theory (DFT) calculations and molecular electrostatic potential (MEP) analyses were performed to understand the stability and reactivity of these compounds (Ahmed et al., 2016).

Novel Synthesis Approaches

A study on the one-pot synthesis of 3-triazolyl-2-iminochromenes highlighted a catalytic three-component cascade reaction, leading to the formation of complex polyheterocycles. This method underscores the versatility of triazole derivatives in synthesizing novel heterocyclic structures (Qian et al., 2013).

properties

IUPAC Name

3-cyclopent-3-en-1-yl-4-(2-methylpropyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(2)7-14-10(12-13-11(14)15)9-5-3-4-6-9/h3-4,8-9H,5-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZSPENIHLCJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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